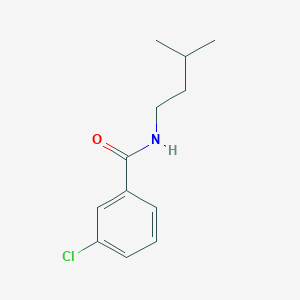

![molecular formula C9H8N2OS2 B5530000 N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It has a molecular formula of C8H8N4O3S3, an average mass of 304.369 Da, and a monoisotopic mass of 303.975861 Da .

Synthesis Analysis

The synthesis of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” involves a series of reactions. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies . The structures of the obtained compounds were elucidated by 1H and 13C NMR, IR, LCMS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Antimicrobial Agents

The compound has been evaluated for its potential as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole, which is structurally related to SMR000070343, have shown significant antimicrobial activity against various bacterial strains such as E. coli, B. mycoides, and C. albicans. These derivatives were synthesized using precursors like N-(4-nitrophenyl)acetohydrazonoyl bromide and have been tested for their efficacy in inhibiting microbial growth .

Anticancer Activity

SMR000070343 and its derivatives have been studied for their cytotoxic properties. They have shown promise as potential anticancer agents, with the ability to disrupt processes related to DNA replication. This disruption allows them to inhibit the replication of cancer cells, making them valuable in the search for new antitumor drugs .

Antitumor Applications

In addition to their antimicrobial and anticancer activities, these compounds have been investigated for their antitumor properties. Specific derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer. The ability to affect tumor growth makes SMR000070343 a compound of interest in the development of new antitumor medications .

Optical Properties

While not directly related to SMR000070343, research on similar compounds has revealed unique optical properties that could be harnessed for various applications. For instance, hollow gold nanospheres (HGNs) have been studied for their localized surface plasmon resonance (LSPR), which can be tuned for applications in energy conversion, heat generation, and photothermal therapies .

Surface Plasmons and Sensors

The unique optical characteristics of compounds like SMR000070343 can be applied to the development of surface plasmons for sensors. Silver nanoparticles, for example, have been used for surface plasmonic resonance (SPR) in terahertz sensors. These applications highlight the potential for SMR000070343 in the creation of tunable optical sensors .

Graphene Metasurfaces

Research into single-layer graphene, which shares some properties with thiadiazole derivatives, suggests potential applications in graphene metasurfaces. These metasurfaces can exploit the unique optical and electrical properties of graphene at the atomic scale, indicating possible future applications for SMR000070343 in advanced sensor design .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to stabilize microtubules, leading to cell arrest and subsequent apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the TLR4 signaling pathway .

Pharmacokinetics

The pharmacokinetics of monoclonal antibodies, which include compounds like smr000070343, is known to be highly variable among patients .

Result of Action

Thiazole derivatives have been associated with various cellular effects, such as cell arrest and subsequent apoptosis .

Action Environment

It is known that factors such as body size, sex, antigen mass, serum albumin levels, or the presence of anti-drug antibodies can influence the pharmacokinetics of monoclonal antibodies .

特性

IUPAC Name |

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTSLLHZAUHMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine](/img/structure/B5529941.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)

![N-[4-(aminosulfonyl)benzyl]-2-thiophenecarboxamide](/img/structure/B5529945.png)

![3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)

![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)

![3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5529980.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)

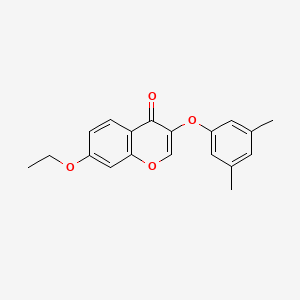

![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)

![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)

![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)

![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)